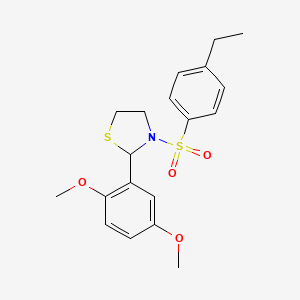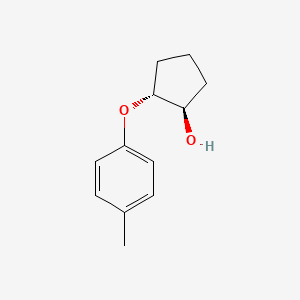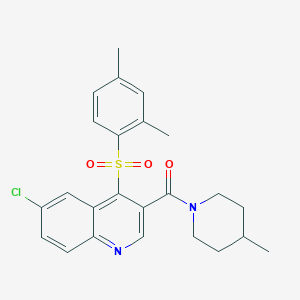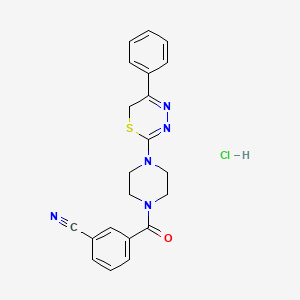![molecular formula C19H21N5O B2722145 2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline CAS No. 2380063-74-9](/img/structure/B2722145.png)
2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Vorbereitungsmethoden
The synthesis of 2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline typically involves multiple steps. The synthetic route often starts with the preparation of the quinoxaline core, followed by the introduction of the piperidine and pyrimidine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. .
Wissenschaftliche Forschungsanwendungen
2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline can be compared with other quinoxaline derivatives, such as:
Olaquindox: Known for its antimicrobial properties.
Echinomycin: An anticancer agent.
Atinoleutin: Used for its anti-inflammatory effects.
Levomycin: Another antimicrobial agent.
Eigenschaften
IUPAC Name |
2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-14-9-21-19(22-10-14)25-13-15-5-4-8-24(12-15)18-11-20-16-6-2-3-7-17(16)23-18/h2-3,6-7,9-11,15H,4-5,8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMVXUPQESGBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
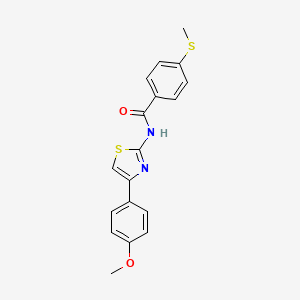
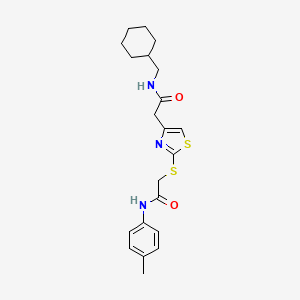
![N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2722066.png)
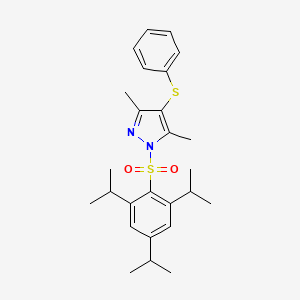
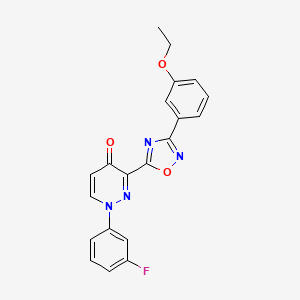
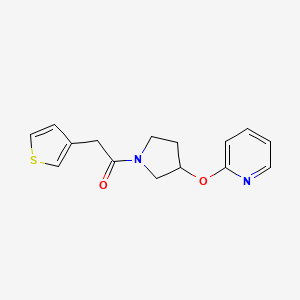
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2722072.png)
![4-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2722073.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2722075.png)
